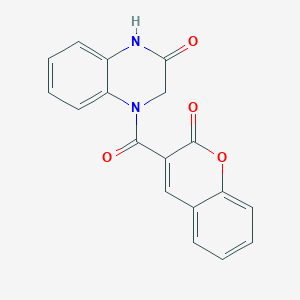

4-(2-oxo-2H-chromene-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one

Description

Properties

IUPAC Name |

4-(2-oxochromene-3-carbonyl)-1,3-dihydroquinoxalin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O4/c21-16-10-20(14-7-3-2-6-13(14)19-16)17(22)12-9-11-5-1-4-8-15(11)24-18(12)23/h1-9H,10H2,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPFJRIWQODKQHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC4=CC=CC=C4OC3=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-oxo-2H-chromene-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves the reaction of 2-oxo-2H-chromene-3-carbonyl chloride with 3,4-dihydroquinoxalin-2(1H)-one. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-oxo-2H-chromene-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have demonstrated that derivatives of 4-(2-oxo-2H-chromene-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one exhibit potent anticancer properties. For example, compounds with this scaffold have been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins . A case study involving the synthesis of novel derivatives highlighted their effectiveness against breast and lung cancer cells, with IC50 values in the micromolar range .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In particular, derivatives have shown efficacy against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways . A comprehensive study indicated that certain derivatives had a higher zone of inhibition compared to standard antibiotics, suggesting potential as new antimicrobial agents .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Research indicates that it can inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory pathways. This inhibition could lead to reduced production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Pharmacological Applications

Neuroprotective Effects

Studies have suggested that this compound may possess neuroprotective properties. In vitro experiments have shown that it can protect neuronal cells from oxidative stress-induced apoptosis. This is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The compound's ability to modulate neuroinflammatory responses is also under investigation.

Potential as a COX-II Inhibitor

The compound has been identified as a potential selective inhibitor of COX-II, an enzyme associated with pain and inflammation. This selectivity could provide therapeutic benefits with fewer gastrointestinal side effects compared to non-selective NSAIDs . The development of derivatives targeting COX-II could lead to new pain management therapies.

Material Science Applications

Polymer Chemistry

In material science, the chromene moiety has been utilized in the synthesis of polymers with unique optical properties. The incorporation of this compound into polymer matrices has resulted in materials with enhanced photostability and fluorescence characteristics . These materials are being explored for applications in sensors and light-emitting devices.

Mechanism of Action

The mechanism of action of 4-(2-oxo-2H-chromene-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with various molecular targets. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Substituent Diversity at the C3 Position

The target compound features a 2-oxo-2H-chromene-3-carbonyl group at C3. This contrasts with analogs such as:

- Carboxylic acid derivatives: Mono- and di-carboxylic 3,4-dihydroquinoxalin-2(1H)-ones (e.g., compound 30d) were designed for sGC activation via hydrogen bonding with Tyr135 and other residues in the Y-S-R motif . These lack the coumarin system but exhibit enhanced polarity for target engagement.

Hybrid Systems with Heterocyclic Moieties

- Pyrimidine and oxazine hybrids: Compounds like 3-(1-cyclohexyl-2-(cyclohexylamino)-4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-5-yl)-1-methylquinoxalin-2(1H)-one () integrate pyrimidine rings, emphasizing hydrogen-bonding and steric effects. The coumarin hybrid may offer superior fluorescence or redox activity due to extended conjugation.

- Benzosulfonamide hybrids: Derivatives such as 4-(3,5-dimethylpyrazol-1-yl)quinoxalin-2(1H)-one (MIC: 7.8 µg/ml) highlight antimicrobial applications but lack the coumarin’s planar structure .

sGC Activation Potential

The coumarin’s carbonyl group may mimic carboxylate interactions with sGC’s hydrophobic pocket, though its bulkier structure could reduce binding efficiency.

Antimicrobial and Anticancer Activity

The coumarin moiety’s inherent fluorescence might also enable applications in theranostics or photodynamic therapy.

Physicochemical Properties

*Estimated based on structural analogs .

Biological Activity

The compound 4-(2-oxo-2H-chromene-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one is a hybrid molecule that combines features of chromene and quinoxaline structures. Both of these moieties have been associated with a variety of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Synthesis

The synthesis of this compound typically involves the reaction of 2H-chromene derivatives with appropriate carbonyl compounds in the presence of suitable catalysts. The synthetic pathway often utilizes methods such as refluxing in organic solvents or microwave-assisted reactions to enhance yield and purity.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of compounds related to 3,4-dihydroquinoxalin-2(1H)-one derivatives. For instance, derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The zone of inhibition for various synthesized derivatives indicates that modifications in substituents can significantly affect their efficacy (Table 1).

| Compound | R Group | E. coli (mm) | P. aeruginosa (mm) | S. aureus (mm) | S. pyogenes (mm) |

|---|---|---|---|---|---|

| 5a | H | 18 | 20 | 15 | 17 |

| 5b | m-OCH₃ | 19 | 18 | 16 | 18 |

| 5i | m-F | 22 | 21 | 20 | 19 |

Table 1: Antibacterial Activity of Selected Derivatives

Anticancer Activity

Chromene-based compounds have been extensively studied for their anticancer properties. Research indicates that many derivatives exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves apoptosis induction through caspase activation pathways.

In a study focusing on chromone derivatives, it was found that certain structural modifications led to enhanced cytotoxicity against leukemia cells, suggesting a structure-activity relationship (SAR) that could be exploited for drug development .

Other Biological Activities

In addition to antimicrobial and anticancer effects, chromene derivatives have demonstrated potential in other biological areas:

- Antioxidant Activity : Some studies suggest that these compounds can scavenge free radicals and reduce oxidative stress.

- Anti-inflammatory Effects : Certain derivatives inhibit pro-inflammatory cytokines, indicating potential use in inflammatory diseases.

- Antidiabetic Properties : Research has shown that specific analogs may improve insulin sensitivity and glucose uptake in cells .

Case Studies

Several case studies highlight the therapeutic potential of related compounds:

- Anticancer Study : A derivative exhibited significant cytotoxicity against human breast cancer cells with an IC50 value in the low micromolar range.

- Antimicrobial Study : A series of derivatives were tested against clinical isolates of bacteria; some showed superior activity compared to standard antibiotics.

Q & A

Q. What are the common synthetic routes for preparing 4-(2-oxo-2H-chromene-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one and its derivatives?

Methodological Answer: The synthesis of this compound and its derivatives typically involves multi-step organic reactions, including cyclization, functionalization, and coupling strategies. Key methods include:

- Copper-catalyzed aerobic oxidative alkynylation : Terminal alkynes react with 3,4-dihydroquinoxalin-2-ones under visible light and oxygen, yielding 3-ethynyl derivatives (e.g., 61% yield for 3ad) .

- Microwave-assisted Biginelli reactions : Efficient for dihydroquinoxaline derivatives using eco-friendly catalysts like oxalic acid .

- Pictet-Spengler and Friedel-Crafts reactions : For introducing aryl or heteroaryl substituents .

Q. Table 1: Synthesis Methods and Yields

| Method | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Copper catalysis | Visible light, O₂, room temp | 33–65 | |

| Microwave-assisted | Oxalic acid, 80–120°C | 47–88 | |

| Friedel-Crafts acylation | Acid catalysis, RT to reflux | 53–79 |

Q. How is the compound characterized post-synthesis?

Methodological Answer: Characterization involves spectroscopic and analytical techniques:

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulae (e.g., [M+H]⁺ calculated for C₁₈H₁₆ClN₂O₃⁺: 343.0844) .

- Infrared (IR) spectroscopy : Detects functional groups like carbonyls (ν ~1700 cm⁻¹) .

- X-ray crystallography : Resolves crystal packing via N–H···O and C–H···O hydrogen bonds .

Advanced Research Questions

Q. How can researchers resolve contradictory spectroscopic data during characterization?

Methodological Answer: Contradictions (e.g., overlapping NMR signals or HRMS deviations) are addressed by:

- Multi-dimensional NMR : HSQC/HMBC correlations differentiate adjacent protons and carbons .

- Isotopic labeling or deuteration : Clarifies ambiguous hydrogen bonding in IR .

- Repetition under controlled conditions : Ensures purity and minimizes solvent artifacts .

- Complementary techniques : Pairing HRMS with elemental analysis to confirm molecular formulae .

Q. What strategies optimize reaction yields in copper-catalyzed alkynylation?

Methodological Answer: Key factors include:

- Catalyst loading : 10 mol% Cu(I) or Cu(II) salts balance cost and efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of alkynes .

- Oxidant choice : Molecular oxygen improves atom economy vs. chemical oxidants .

- Substrate design : Electron-withdrawing groups on alkynes increase reactivity (e.g., 4-Cl-phenyl derivatives yield 61%) .

Q. What in vivo models evaluate antitumor efficacy, and what endpoints are measured?

Methodological Answer:

- Mouse xenograft models : Tumor growth inhibition (e.g., 62% reduction at 1.0 mg/kg) is quantified via caliper measurements .

- Immunohistochemistry (IHC) : Tracks apoptosis (cleaved caspase-3) and proliferation (Ki-67) markers .

- Metabolic stability assays : Liver microsomes assess bioavailability and half-life .

Q. Table 2: Antitumor Activity of Selected Derivatives

| Compound | GI₅₀ (nM) | Tumor Growth Inhibition (%) | Reference |

|---|---|---|---|

| 6l | 0.8 | 79 | |

| 6m | 0.5 | 88 | |

| 2 | <1.0 | 62 |

Q. How does substitution patterning influence biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

- Quinazoline ring substitution : 2-Methyl groups enhance tubulin-binding affinity (e.g., compound 2, IC₅₀ = 0.8 nM) .

- Polar substituents : Hydroxyl or methoxy groups improve solubility but may reduce membrane permeability .

- Steric effects : Bulky groups (e.g., pyridinylmethyl) hinder target engagement, lowering activity (6n: 47% yield, moderate efficacy) .

Q. What computational methods predict photophysical properties like AIE or ESIPT?

Methodological Answer:

- Density Functional Theory (DFT) : Models excited-state intramolecular proton transfer (ESIPT) and twisted intramolecular charge transfer (TICT) in AIE-active derivatives .

- Time-dependent DFT (TD-DFT) : Simulates emission spectra and Stokes shifts .

- Molecular dynamics (MD) : Predicts aggregation-induced emission (AIE) by analyzing restricted TICT in solid state .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.